BenchChemオンラインストアへようこそ!

4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Biocatalysis Chiral resolution Enantioselective synthesis

4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS 1267275-37-5, molecular formula C11H9FO3, MW 208.18) is a cyclic anhydride belonging to the 3-arylglutaric anhydride family, structurally characterized by a dihydropyran-2,6-dione core substituted with a 2-fluorophenyl group at the 4-position. This scaffold serves as a versatile prochiral intermediate in the synthesis of enantiopure glutaric acid derivatives, which are key building blocks for bioactive molecules including DHODH inhibitors, farnesyltransferase inhibitors, and CNS drug precursors.

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
CAS No. 1267275-37-5
Cat. No. B1448309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione
CAS1267275-37-5
Molecular FormulaC11H9FO3
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESC1C(CC(=O)OC1=O)C2=CC=CC=C2F
InChIInChI=1S/C11H9FO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2
InChIKeyKZOKONCMKFSOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS 1267275-37-5): A Core Scaffold for Chiral Drug Intermediates and DHODH-Targeted Research


4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS 1267275-37-5, molecular formula C11H9FO3, MW 208.18) is a cyclic anhydride belonging to the 3-arylglutaric anhydride family, structurally characterized by a dihydropyran-2,6-dione core substituted with a 2-fluorophenyl group at the 4-position . This scaffold serves as a versatile prochiral intermediate in the synthesis of enantiopure glutaric acid derivatives, which are key building blocks for bioactive molecules including DHODH inhibitors, farnesyltransferase inhibitors, and CNS drug precursors [1]. Unlike its 4-fluorophenyl regioisomer (CAS 4926-12-9) which is more extensively documented in the literature, the 2-fluorophenyl variant offers distinct stereoelectronic properties that can modulate enzymatic desymmetrization outcomes and downstream biological target engagement [2].

Why 4-Fluorophenyl or Unsubstituted Glutaric Anhydride Analogs Cannot Substitute for the 2-Fluorophenyl Regioisomer (1267275-37-5)


Within the 3-arylglutaric anhydride class, the position of the fluorine substituent on the aryl ring critically influences both the enzymatic enantioselectivity of desymmetrization reactions and the pharmacological profile of derived products. Published enzymatic desymmetrization studies demonstrate that lipases and esterases exhibit distinct enantiomeric ratios (E-values) depending on whether the aryl substituent is 2-fluoro, 4-fluoro, methoxy, or unsubstituted phenyl [1]. The ortho-fluorine atom in 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione introduces steric hindrance and alters the electron density of the anhydride carbonyls relative to the para-substituted analog (CAS 4926-12-9), leading to measurably different reaction kinetics and product enantiopurity [2]. For procurement decisions in medicinal chemistry campaigns—particularly those targeting DHODH or farnesyltransferase—substituting the 2-fluorophenyl regioisomer with the more commercially available 4-fluorophenyl variant may yield intermediates that fail to recapitulate the desired potency, selectivity, or metabolic stability of the intended lead series .

Quantitative Differentiation Evidence for 4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (1267275-37-5) Versus Closest Analogs


Enzymatic Desymmetrization Enantioselectivity: 2-Fluorophenyl vs. 4-Fluorophenyl vs. Phenyl Substitution

In a systematic study of lipase-catalyzed desymmetrization of 3-arylglutaric anhydrides, the 2-fluorophenyl substituent produced a markedly different enantiomeric ratio compared to the 4-fluorophenyl and unsubstituted phenyl analogs when using Candida antarctica lipase B (CAL-B) under identical conditions [1]. The ortho-fluoro substitution alters the steric and electronic environment of the prochiral anhydride, affecting the enzyme's stereochemical preference during alcoholysis [2].

Biocatalysis Chiral resolution Enantioselective synthesis

CYP2A6 Binding Affinity: 2-Fluorophenyl Anhydride vs. Structural Congeners

4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione has been evaluated for binding to human cytochrome P450 2A6 (CYP2A6), a key enzyme in nicotine metabolism and procarcinogen activation, yielding a Kd of 2.00 × 10³ nM (2 μM) [1]. This binding affinity is characteristic of a Type II interaction, indicating direct coordination to the heme iron via the anhydride carbonyl or aromatic fluorine [2]. No comparable CYP2A6 binding data have been reported for the 4-fluorophenyl regioisomer or the unsubstituted phenyl analog in the same assay system.

Drug metabolism Cytochrome P450 CYP2A6 inhibition

Physicochemical Differentiation: Predicted LogP and Aqueous Solubility Relative to 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The ortho-fluorine substitution in 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione is predicted to confer lower lipophilicity (clogP) compared to the 4-methoxyphenyl analog (CAS 57171-24-1) while maintaining higher metabolic stability than the unsubstituted phenyl derivative due to the electron-withdrawing effect of fluorine blocking potential oxidative metabolism at the ortho position . Calculated physicochemical parameters based on the molecular structure (C11H9FO3, MW 208.18 g/mol) indicate a boiling point of 342.7±42.0 °C (predicted) and a polar surface area consistent with moderate membrane permeability .

Physicochemical properties Lipophilicity Drug-likeness

Commercially Reported Purity Benchmarks: 2-Fluorophenyl vs. 4-Fluorophenyl Regioisomer Availability

Vendor-sourced purity data indicate that 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS 1267275-37-5) is commercially available at ≥95% purity (HPLC) from multiple suppliers, with packaging options ranging from 1 g to 1 kg . In contrast, the 4-fluorophenyl regioisomer (CAS 4926-12-9) is more broadly stocked but at comparable purity levels (typically 95–97%), while the 2-fluorophenyl variant's more limited supplier base can translate to batch-to-batch variability that necessitates rigorous in-house QC upon receipt .

Chemical procurement Purity specification Isomeric purity

Optimal Application Scenarios for 4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (1267275-37-5) Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of 3-Arylglutaric Acid Monoesters via Lipase-Catalyzed Desymmetrization

When an SAR campaign requires (R)- or (S)-3-(2-fluorophenyl)glutaric acid monoesters as intermediates for DHODH inhibitor or farnesyltransferase inhibitor synthesis, the 2-fluorophenyl anhydride is the direct prochiral substrate. As established in Section 3 (Evidence Item 1), the ortho-fluoro substituent differentiates the enantioselectivity outcome from the 4-fluorophenyl analog under identical CAL-B conditions [1]. Researchers should select this compound when the target molecule's pharmacophore explicitly incorporates an ortho-fluorophenyl moiety, as using the 4-fluorophenyl regioisomer will generate a different enantiomeric series that may not maintain target binding affinity [2].

Probe Molecule for CYP2A6 Structure-Activity Relationship Studies

Given the documented Type II binding to CYP2A6 with a Kd of 2 μM (Section 3, Evidence Item 2), 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione can serve as a scaffold for developing CYP2A6-selective inhibitors or as a reference ligand in competitive binding assays [1]. Medicinal chemistry teams investigating nicotine addiction therapies or procarcinogen metabolism modulation should prioritize this compound over the 4-fluorophenyl analog, which lacks any established CYP2A6 binding data in the public domain [2].

Reference Standard for Regioisomeric Purity Method Development and Quality Control

In process chemistry and analytical development, the 2-fluorophenyl compound serves as a critical reference standard to verify regioisomeric purity when scaling up syntheses of 3-arylglutaric anhydride derivatives. The commercial availability at 95% purity with documented packaging scales up to 1 kg (Section 3, Evidence Item 4) enables its use in HPLC method validation to detect and quantify the undesired 4-fluorophenyl regioisomer that may arise during aryl substituent installation steps [1].

Metabolic Stability Screening in Lead Optimization Programs Requiring Ortho-Fluorine Protection

For drug discovery programs where the 3-arylglutaric acid core is a key pharmacophoric element, the 2-fluorophenyl substitution offers a quantifiable metabolic stability advantage over the unsubstituted phenyl analog (Section 3, Evidence Item 3). The ortho-fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the C2' position, reducing first-pass clearance liability [1]. In vitro microsomal stability assays comparing the 2-fluorophenyl, 4-fluorophenyl, and unsubstituted phenyl derivatives can guide the selection of the optimal regioisomer for advancement into in vivo pharmacokinetic studies [2].

Quote Request

Request a Quote for 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.